molecular formula C38H40N2O7 B1219933 Thalsimine

Thalsimine

Numéro de catalogue: B1219933
Poids moléculaire: 636.7 g/mol
Clé InChI: YWNUNVSMOKMJMG-LJAQVGFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thalsimine is a member of isoquinolines.

Applications De Recherche Scientifique

1. Anti-cancer Therapy

  • Thalidomide and its immunomodulatory (IMiDs) analogs (such as lenalidomide and CC-4047) have shown potential in treating various cancers. These compounds modulate the immune system, exhibiting anti-angiogenic, anti-proliferative, and pro-apoptotic properties which contribute to their antitumor responses. They are particularly noted for their effectiveness in treating relapsed and refractory multiple myeloma and some solid tumor cancers. Thalidomide is also used experimentally to treat various cancers and inflammatory diseases (Teo, 2005).

2. Potential Therapeutic Uses for Various Diseases

  • Research has identified potential new therapeutic uses for thalidomide, suggesting its effectiveness in treating diseases such as acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis. However, these applications require further experimental and clinical evaluation (Weeber et al., 2003).

3. Anti-angiogenic Agent in Gliomas

  • Thalidomide has been assessed for its efficacy in recurrent gliomas, showing some potential as an anti-angiogenic agent, although its efficacy in terms of response rate was found to be low. This suggests the need for further studies, possibly in combination with other therapeutic agents (Short et al., 2004).

4. Overcoming Drug Resistance in Multiple Myeloma

  • Thalidomide and its analogs have been effective in overcoming drug resistance in human multiple myeloma cells to conventional therapy. These compounds act directly by inducing apoptosis or growth arrest in MM cell lines resistant to standard treatments (Hideshima et al., 2000).

5. Structural Development for Various Pharmacological Effects

  • Thalidomide's structural development has been focused on enhancing its pharmacological effects, including TNF-alpha production-regulating activity, anti-androgenic activity, and inhibitory activities toward some enzymes, which relate to its pharmacological effects in treating diseases like AIDS and cancers (Hashimoto, 2002).

Propriétés

Formule moléculaire

C38H40N2O7

Poids moléculaire

636.7 g/mol

Nom IUPAC

(14S)-9,19,20,21,25-pentamethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-1(30),3(36),4,6(35),8,10,12(34),18(33),19,21,24,26,31-tridecaene

InChI

InChI=1S/C38H40N2O7/c1-40-16-14-26-34-29(40)18-23-9-12-30(41-2)32(19-23)46-25-10-7-22(8-11-25)17-28-27-21-33(31(42-3)20-24(27)13-15-39-28)47-36(34)38(45-6)37(44-5)35(26)43-4/h7-12,19-21,29H,13-18H2,1-6H3/t29-/m0/s1

Clé InChI

YWNUNVSMOKMJMG-LJAQVGFWSA-N

SMILES isomérique

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2OC)OC)OC)OC)C=C5

SMILES

CN1CCC2=C3C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2OC)OC)OC)OC)C=C5

SMILES canonique

CN1CCC2=C3C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC3=C(C(=C2OC)OC)OC)OC)C=C5

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thalsimine
Reactant of Route 2
Reactant of Route 2
Thalsimine
Reactant of Route 3
Reactant of Route 3
Thalsimine
Reactant of Route 4
Reactant of Route 4
Thalsimine
Reactant of Route 5
Reactant of Route 5
Thalsimine
Reactant of Route 6
Thalsimine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.